2,3-Diaminobut-2-enedinitrile
Description
Historical Evolution of Research on 2,3-Diaminobut-2-enedinitrile: Seminal Discoveries and Paradigms
The scientific journey of this compound, also widely known as diaminomaleonitrile (B72808) (DAMN), began in 1873 when it was first isolated as an impure black solid and recognized as a derivative of hydrogen cyanide with the general formula (HCN)x. wikipedia.org A significant leap in understanding its nature came in 1923 when, through ebullioscopy, it was identified as the tetramer of hydrogen cyanide, (HCN)₄. wikipedia.org
Further elucidation of its precise structure followed, with a key discovery in 1928 that established the cis-configuration of the amino groups. This was determined through a reaction with glyoxal, which yielded 2,3-diaminopyrazine. wikipedia.org However, it wasn't until 1955 that its full structure was definitively confirmed as diaminomaleonitrile, distinguishing it from its isomer, aminoiminosuccinonitrile (AISN). wikipedia.org
Beyond its fundamental chemical characterization, research in the 1960s proposed a profound role for diaminomaleonitrile in the origins of life, suggesting it as a key precursor in the prebiotic synthesis of nucleobases. wikipedia.org This hypothesis stemmed from observations that photochemical rearrangement of the compound could lead to the formation of essential biological building blocks. wikipedia.org
Table 1: Key Milestones in the History of this compound Research
| Year | Discovery | Significance |
| 1873 | First isolation as a derivative of hydrogen cyanide. wikipedia.org | Initial recognition of the compound's existence. |
| 1923 | Identified as the tetramer of hydrogen cyanide (HCN)₄. wikipedia.org | Established its molecular formula. |
| 1928 | Determination of the cis-configuration of the amino groups. wikipedia.org | Provided crucial insight into its stereochemistry. |
| 1955 | Full structure confirmed as diaminomaleonitrile. wikipedia.org | Finalized the structural elucidation of the molecule. |
| 1960s | Proposed as a key intermediate in prebiotic synthesis. wikipedia.org | Opened a new field of study into its role in abiogenesis. |
Current Scholarly Landscape and Significance of this compound in Contemporary Organic Chemistry
In modern organic chemistry, this compound is recognized as a highly versatile and accessible building block for the synthesis of a wide array of organic compounds. nih.gov Its reactivity is often compared to that of o-phenylenediamine, and its nitrogen-rich structure makes it a valuable precursor for various heterocyclic systems. nih.govsolubilityofthings.com
The compound's dinitrile and vicinal diamine functionalities allow for a diverse range of chemical transformations, including cyclization and condensation reactions. solubilityofthings.com This has led to its extensive use in the synthesis of important classes of compounds such as:
Imidazoles nih.gov
Pyrazines wikipedia.orgnih.gov
Quinoxalines nih.gov
1,4-Diazepines nih.gov
Purines and Pyrimidines nih.gov
The significance of this compound extends into material science, where its high nitrogen content is being explored for the development of novel polymers. solubilityofthings.com These materials are of interest for their potential to exhibit exceptional thermal stability and mechanical properties. solubilityofthings.com Furthermore, the unique electronic properties of its derivatives have led to research into their potential applications in areas such as aggregation-enhanced emission. guidechem.com
Research Trajectories and Open Questions Pertaining to this compound
The exploration of this compound continues to open up new avenues for scientific inquiry. solubilityofthings.com While much has been learned, several research trajectories and open questions remain at the forefront of investigation.
One major area of future research lies in the full exploration of its potential in materials science. Key questions include:
What is the full scope of polymers that can be synthesized from this monomer?
Can the thermal and mechanical properties of these polymers be precisely tuned for specific high-performance applications?
What are the electronic and photophysical properties of these novel materials?
In the realm of medicinal chemistry, while derivatives of this compound have shown potential pharmacological activities, a systematic investigation is still needed. solubilityofthings.com This leads to the following research questions:
Can large libraries of derivatives be synthesized and screened to identify new lead compounds for various diseases?
What are the specific biological targets of these compounds?
How can the structure-activity relationships of these derivatives be optimized for therapeutic efficacy?
Furthermore, the prebiotic significance of this compound continues to be a topic of interest. wikipedia.org Unraveling the full extent of its role in the chemical origins of life remains a compelling challenge for researchers in astrobiology and biochemistry.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₄N₄ wikipedia.org |
| Molar Mass | 108.104 g·mol⁻¹ wikipedia.org |
| Appearance | White solid wikipedia.org |
| Melting Point | 178–179 °C (352–354 °F; 451–452 K) wikipedia.org |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile wikipedia.org |
| CAS Number | 1187-42-4 wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C4H4N4 |
|---|---|
Molecular Weight |
108.1 g/mol |
IUPAC Name |
2,3-diaminobut-2-enedinitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |
InChI Key |
DPZSNGJNFHWQDC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)N)N |
Synonyms |
diaminomaleonitrile diaminomaleonitrile, (Z)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 2,3 Diaminobut 2 Enedinitrile and Its Advanced Derivatives
Established Synthetic Pathways to 2,3-Diaminobut-2-enedinitrile: Retrosynthetic Analyses and Strategic Considerations
This compound, also known as diaminomaleonitrile (B72808) (DAMN), is a crucial precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.net Historically, its synthesis has been approached through several key methodologies, all of which are pathways for the synthesis of Schiff bases. researchgate.net One of the earliest and most fundamental methods involves the oligomerization of hydrogen cyanide (HCN). wikipedia.org DAMN is a tetramer of HCN. researchgate.net
Retrosynthetically, the C4N4 framework of DAMN can be disconnected to reveal its origins from HCN. The synthesis involves the base-catalyzed tetramerization of hydrogen cyanide. google.com Another established pathway involves the cyanation of aminomalononitrile (B1212270). wikipedia.orgorgsyn.org This method offers a convenient laboratory-scale preparation that avoids the direct handling of hazardous hydrogen cyanide. orgsyn.org The reaction of aminomalononitrile p-toluenesulfonate with sodium cyanide in water precipitates the product. orgsyn.org
A common industrial approach involves the polymerization of hydrogen cyanide in the presence of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and a basic catalyst. google.com This process is advantageous for its high yield and relatively short reaction time. google.com
Strategic considerations in the synthesis of DAMN often revolve around managing the reactivity of the starting materials and intermediates. The choice of solvent and catalyst is critical in directing the reaction towards the desired product and minimizing the formation of polymeric byproducts. google.comgoogle.com
Here is a table summarizing established synthetic pathways:
Table 1: Established Synthetic Pathways to this compound| Starting Material(s) | Reagents/Catalysts | Key Features |
|---|---|---|
| Hydrogen Cyanide | Basic catalyst (e.g., triethylamine), Cyanogen/Diiminosuccinonitrile (cocatalyst) | Base-catalyzed tetramerization; cocatalyst enhances the reaction. google.com |
| Aminomalononitrile p-toluenesulfonate | Sodium Cyanide | A convenient laboratory method that avoids using HCN directly. orgsyn.org |
| Hydrogen Cyanide | Polar aprotic solvent (e.g., DMSO, DMF), Basic material (e.g., NaCN, KCN) | Suitable for industrial scale, high yield, and rapid reaction. google.com |
Innovative Approaches in the Synthesis of this compound
Catalytic Strategies for Enhanced Selectivity and Efficiency in this compound Synthesis
Recent research has focused on developing more selective and efficient catalytic systems for DAMN synthesis. One notable approach utilizes organosulfur catalysis, starting from acetone (B3395972) cyanohydrin as an in-situ source of HCN. sci-hub.se This method has been shown to be efficient and reliable. sci-hub.se The mechanism, mediated by thiocyanate, has been investigated using mass spectrometry. sci-hub.se
Another innovative catalytic strategy involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of nitric acid (HNO3) for the one-step synthesis of dicyano imidazoles from DAMN and aldehydes. ijcce.ac.ir This system acts as a Lewis acid catalyst and an efficient oxidizing agent, avoiding the need for pre-functionalization of the aldehyde to a Schiff base. ijcce.ac.ir This method is considered cost-effective and suitable for larger-scale synthesis due to its mild reaction conditions and high yields. ijcce.ac.ir
The following table details some innovative catalytic strategies:
Table 2: Innovative Catalytic Strategies for this compound and its Derivatives| Catalyst System | Reactants | Product | Advantages |
|---|---|---|---|
| Organosulfur catalyst | Acetone cyanohydrin | This compound | Efficient, reliable, uses readily available HCN source. sci-hub.se |
Sustainable and Green Chemistry Methodologies for this compound Production
In line with the principles of green chemistry, recent efforts have aimed to develop more environmentally benign methods for DAMN production and its subsequent reactions. A significant advancement is the use of water as a solvent for the reaction of DAMN with aromatic aldehydes to form Schiff bases. nih.gov This method is cleaner, more efficient, and chemoselective. nih.gov
Solvothermal polymerization (STP) of DAMN has been explored using a variety of solvents to produce C═N-based polymers. acs.orgcsic.es Studies have identified protic n-alcohols like n-pentanol and n-hexanol as ideal eco-friendly solvents for this process, achieving nearly quantitative yields at elevated temperatures. acs.orgcsic.es These solvents significantly reduce the byproducts from hydrolysis and oxidation reactions that are common in hydrothermal conditions. acs.orgcsic.es
Furthermore, the development of continuous flow processes for reactions involving hazardous reagents like hydrogen cyanide (HCN) represents a major step towards safer and more sustainable chemical production. acs.orgnih.gov Anhydrous HCN can be generated on-demand in a continuous flow system and used directly in the synthesis of DAMN, minimizing the risks associated with storage and handling of this toxic reagent. acs.orgnih.gov
Stereoselective and Regioselective Synthesis of Complex this compound Analogues
The synthesis of complex analogues of DAMN often requires precise control over stereoselectivity and regioselectivity. One strategy to achieve regioselectivity is through multicomponent reactions. For instance, amino acid-decorated imidazole (B134444), pyrimidine (B1678525), and purine (B94841) derivatives have been synthesized from DAMN, trimethyl orthoacetate, and α-amino acids. unitus.itresearchgate.net The regioselectivity of this reaction is controlled by the energy source, with thermal conditions favoring imidazole formation, while photochemical and combined photothermal conditions yield pyrimidine and purine derivatives, respectively. unitus.it
Another approach to achieve regiocontrolled synthesis involves the use of DAMN-based imines. For example, 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides have been synthesized from 2-hydroxybenzylidene imines and aromatic aldehydes. nih.gov Computational studies have shown that the 2-hydroxyaryl group on the imine scaffold directs the reaction towards the formation of imidazole derivatives by promoting an intramolecular proton transfer. nih.gov
The synthesis of asymmetric Schiff bases from DAMN has been achieved using an "acid chloride space-occupying method". google.com In this method, one amino group of DAMN is first reacted with acetyl chloride to form a monoacetylated product. The remaining free amino group then undergoes a condensation reaction with an aldehyde to yield an asymmetric Schiff base. google.com
Process Intensification and Scale-Up Investigations for Industrial Production of this compound
The industrial production of DAMN has been a subject of investigation to develop commercially viable processes. While many laboratory-scale syntheses exist, only a few are suitable for large-scale production. google.com A key process considered for industrial application involves the polymerization of hydrogen cyanide in polar aprotic solvents like DMSO or DMF with a basic catalyst, which offers high yields in a short time. google.com
A patent from the early 1970s describes a process for preparing DAMN by reacting hydrogen cyanide at temperatures between 25°C and 150°C in the presence of a polar aprotic solvent and a basic catalyst, highlighting its potential for industrial scale-up due to the use of readily available and inexpensive raw materials. google.com
More recent developments focus on process intensification through continuous flow chemistry. acs.orgnih.govacs.org Continuous flow systems offer enhanced safety, particularly when dealing with hazardous materials like HCN, and allow for precise control over reaction parameters, leading to improved efficiency and yield. acs.org The on-demand generation of HCN in a flow reactor for the synthesis of DAMN is a prime example of a safer and more scalable production method. acs.orgnih.gov The development of cost-effective processes starting from DAMN for the synthesis of valuable compounds, such as the anticoccidial agent 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, further drives the need for efficient and scalable DAMN production. acs.orgacs.org
The following table summarizes key aspects of process intensification for DAMN production:
Table 3: Process Intensification and Scale-Up Considerations for this compound| Process | Key Features | Advantages for Industrial Scale |
|---|---|---|
| Polymerization in Polar Aprotic Solvents | Use of DMSO or DMF, basic catalyst, temperatures from 25-150°C. google.com | High yield, short reaction time, uses inexpensive and readily available materials. google.com |
| Continuous Flow Synthesis | On-demand generation of hazardous reagents like HCN. acs.orgnih.gov | Enhanced safety, precise process control, improved efficiency, and scalability. acs.org |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 2,3 Diaminobut 2 Enedinitrile
Electrophilic Activation and Transformation of 2,3-Diaminobut-2-enedinitrile
The electron-rich nature of the amino groups in this compound makes it susceptible to electrophilic attack. The activation of the molecule by electrophiles can lead to a variety of transformations, initiating reactions at the nitrogen atoms. For instance, the reaction of DAMN with electrophilic reagents like aryl isocyanates and aryl isothiocyanates results in ring closure to form complex heterocyclic structures such as 5,5′-diimino-1,1′-diaryl-4,4′-biimidazolidinylidene-2,2′-diones and 2,2′-diarylimino-4,4′-bithiazolidinylidenes, respectively. researchgate.net
The electrophilic activation of amides, a related functional group, often involves reagents like triflic anhydride. mpg.de This process generates highly reactive intermediates, such as keteniminium salts, which can then undergo further reactions. mpg.de While direct studies on the electrophilic activation of the nitrile groups in DAMN are less common, the principle of enhancing reactivity through interaction with strong electrophiles is a fundamental concept in organic synthesis. mpg.dersc.orgchemrxiv.org
The reaction with aldehydes, particularly aromatic aldehydes, is a well-documented electrophilic transformation of DAMN. nih.gov This reaction typically proceeds under mild conditions, sometimes even in water or solvent-free, to yield monoimines. nih.gov The electrophilic carbon of the aldehyde is attacked by the nucleophilic nitrogen of one of the amino groups in DAMN. nih.gov
Table 1: Examples of Electrophilic Transformations of this compound
| Electrophile | Reagent/Conditions | Product Type |
| Aromatic Aldehydes | Water or solvent-free | Monoimines |
| Aryl Isocyanates | Not specified | 5,5′-diimino-1,1′-diaryl-4,4′-biimidazolidinylidene-2,2′-diones |
| Aryl Isothiocyanates | Not specified | 2,2′-diarylimino-4,4′-bithiazolidinylidenes |
Nucleophilic Addition and Substitution Reactions Involving this compound
The nitrile groups in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthesizing a wide array of heterocyclic compounds. wikipedia.orgresearchgate.net The addition of a nucleophile to one of the carbon-nitrogen triple bonds can initiate cyclization reactions, leading to the formation of five- or six-membered rings.
While the amino groups are primarily nucleophilic, the carbon atoms of the central double bond can also exhibit electrophilic character, particularly when the amino groups are protonated or coordinated to a metal center. However, the most prevalent nucleophilic reactions involve the addition to the nitrile moieties.
The principles of nucleophilic substitution, particularly SN2 reactions, involve the attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.orgbyjus.com In the context of DAMN, while it doesn't possess a typical leaving group for classical SN2 reactions, its derivatives can participate in such transformations. The reactivity in these reactions is influenced by factors like the nature of the nucleophile, the solvent, and steric hindrance. byjus.com
Vicarious nucleophilic substitution (VNS) is a specific type of reaction that allows for the substitution of a hydrogen atom in an electron-deficient aromatic or heteroaromatic ring. organic-chemistry.org While not directly applicable to DAMN itself, the principles of VNS highlight how carbanions bearing a leaving group can act as nucleophiles to form new carbon-carbon bonds. organic-chemistry.org
Table 2: General Reactivity in Nucleophilic Reactions
| Reaction Type | Key Features | Relevance to DAMN |
| Nucleophilic Addition | Attack of a nucleophile on the electrophilic nitrile carbon. | Primary pathway for the synthesis of heterocycles from DAMN. |
| SN2 Reaction | Concerted backside attack by a nucleophile, leading to inversion of stereochemistry. byjus.com | Applicable to derivatives of DAMN containing suitable leaving groups. |
| Vicarious Nucleophilic Substitution | Substitution of hydrogen by a carbanion with a leaving group. organic-chemistry.org | Illustrates a powerful method for C-H functionalization, conceptually related to the reactivity of DAMN in certain contexts. |
Pericyclic and Cycloaddition Reactions with this compound as a Dienophile or Diene Equivalent
This compound, with its electron-rich double bond due to the two amino groups, can potentially act as a dienophile in Diels-Alder reactions. In these [4+2] cycloaddition reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity in these reactions is governed by the electronic nature of both the diene and the dienophile.
Furthermore, the structure of DAMN allows it to be considered as a precursor to reactive intermediates that can participate in various cycloaddition reactions. For instance, upon tautomerization or other transformations, it could generate species that act as 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions.
Research has explored the use of DAMN in cycloaddition reactions for the synthesis of various heterocyclic systems. researchgate.netcusat.ac.in For example, ring closure reactions with electrophiles can be considered a form of intramolecular cycloaddition. researchgate.net The versatility of DAMN as a building block is evident in its ability to participate in annulation strategies to form seven-membered rings. researchgate.net
Radical Chemistry and Electron Transfer Processes of this compound
The radical chemistry of this compound is an area of interest, particularly in the context of its formation from hydrogen cyanide oligomerization, a process that can involve radical pathways. Electron transfer processes can lead to the formation of radical cations or radical anions of DAMN, which would exhibit distinct reactivity compared to the neutral molecule.
While specific, detailed studies on the radical chemistry of DAMN are not extensively documented in the provided search results, the general principles of radical reactions suggest that the C-H bonds of the amino groups and the pi-system of the double bond could be susceptible to radical abstraction or addition, respectively. Such reactions would lead to a variety of functionalized derivatives.
Metal-Mediated and Catalyzed Transformations of this compound
Transition metals can play a significant role in mediating and catalyzing reactions involving this compound. mdpi.comrsc.org Metal complexes can coordinate to the nitrogen atoms of the amino or nitrile groups, thereby activating the molecule towards further transformations. rsc.org This coordination can alter the electronic properties of DAMN, making it more susceptible to either nucleophilic or electrophilic attack.
Metal-catalyzed cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. mdpi.com In the context of DAMN, metal catalysts could facilitate intramolecular cyclizations or cycloaddition reactions that might not proceed under thermal conditions. For instance, nickel-catalyzed intramolecular [4+2] cycloadditions have been shown to be effective for unactivated dienes and alkynes. williams.edu
Studies on the reaction of organonitriles with sodium azide (B81097) catalyzed by transition metals have provided insights into the mechanism of metal-catalyzed reactions involving nitrile groups. sioc-journal.cn These studies suggest that the metal ion can activate the azide rather than the nitrile group. sioc-journal.cn The resulting metal-azide complex can then act as a nucleophile, attacking the nitrile carbon. sioc-journal.cn
Table 3: Potential Roles of Metal Catalysts in DAMN Transformations
| Metal Catalyst Role | Potential Outcome |
| Lewis Acid Activation | Coordination to nitrogen atoms, enhancing the electrophilicity of the nitrile carbons. |
| Reductive Coupling | Facilitating the coupling of DAMN with other molecules. |
| C-H Activation | Direct functionalization of the C-H bonds of the amino groups. |
| Cyclization/Cycloaddition | Promoting the formation of cyclic and heterocyclic structures. mdpi.com |
Investigations into Reaction Intermediates, Transition States, and Kinetic Profiles of this compound Reactions
Understanding the intermediates, transition states, and kinetic profiles of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational studies, often in conjunction with experimental work, are invaluable for elucidating these mechanistic details.
In the photochemical transformation of DAMN, a ketenimine tautomer has been identified as a key intermediate. mdpi.com This was determined by comparing the experimental IR spectrum of the photoproduct with theoretically predicted spectra. mdpi.com The formation of this ketenimine involves an intramolecular hydrogen atom transfer from an amino group to a nitrile group. mdpi.com
The study of nucleophilic substitution reactions provides a framework for understanding transition states. In SN2 reactions, a pentacoordinate transition state is involved, where both the nucleophile and the leaving group are partially bonded to the carbon atom. libretexts.org In SN1 reactions, a carbocation intermediate is formed. libretexts.org While DAMN itself does not undergo classical SN1/SN2 reactions, its derivatives can, and the principles governing their transition states are applicable.
Kinetic studies can provide information on the rate-determining step of a reaction. For example, in SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular rate-determining step. byjus.com
Photochemical Transformations of this compound and its Isomers
This compound (DAMN), the cis-isomer, and its trans-isomer, 2,3-diaminofumaronitrile (DAFN), undergo significant photochemical transformations upon UV irradiation. mdpi.com These photoreactions are of particular interest due to their potential role in prebiotic chemistry, leading to the formation of biologically relevant molecules. wikipedia.orgchemicalbook.com
A primary photochemical process for DAMN isolated in a low-temperature argon matrix is a photoinduced hydrogen-atom transfer. mdpi.com UV excitation (λ > 320 nm or λ > 295 nm) leads to the transfer of a hydrogen atom from an amino group to a nitrile group, resulting in the formation of a ketenimine tautomer. mdpi.com This intermediate is identified by its characteristic IR spectral bands. mdpi.com
Another significant photoproduct of DAMN is 4-amino-1H-imidazole-5-carbonitrile (AICN). wikipedia.orgmdpi.com The formation of AICN is believed to proceed through the cis-trans photoisomerization of DAMN to DAFN, followed by the photochemical conversion of DAFN to AICN. mdpi.com This pathway is considered a key step in the prebiotic synthesis of purine (B94841) nucleobases. mdpi.com
Table 4: Key Photochemical Transformations of this compound
| Reactant | Irradiation Conditions | Major Product(s) | Key Intermediate(s) |
| This compound (DAMN) | UV (λ > 320 nm or λ > 295 nm) in Argon Matrix | Ketenimine tautomer, 4-amino-1H-imidazole-5-carbonitrile (AICN) | Ketenimine, 2,3-Diaminofumaronitrile (DAFN) |
| This compound (DAMN) | UV light | 4-amino-1H-imidazole-5-carbonitrile (AICN) | Not specified in detail |
Advanced Theoretical and Computational Investigations into 2,3 Diaminobut 2 Enedinitrile
Quantum Chemical Characterization of Electronic Structure, Bonding, and Aromaticity in 2,3-Diaminobut-2-enedinitrile
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding characteristics, and potential aromaticity of this compound (DAMN). Structurally, DAMN exists as two isomers, the cis (diaminomaleonitrile) and trans (diaminofumaronitrile) forms. researchgate.net Computational studies often focus on the more commonly utilized cis-isomer, which possesses C2 symmetry. mdpi.com
The molecule is characterized as an electron-rich, unsaturated ligand with donor amino (-NH2) groups and acceptor cyano (-CN) groups attached to a central carbon-carbon double bond. rsc.org This arrangement leads to significant electronic delocalization and intramolecular charge transfer (ICT) characteristics. rsc.org Frontier molecular orbital analysis, a key component of quantum chemical characterization, reveals the nature of electronic transitions. The Highest Occupied Molecular Orbital (HOMO) is typically associated with the electron-donating amino groups and the π-system of the C=C bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-accepting nitrile groups. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic properties and reactivity. For instance, in some DAMN-based derivatives, this gap has been calculated to be around 3.046 eV. rsc.org
Bonding analysis through computational methods provides insights into the geometry and stability of the molecule. Optimized molecular structures calculated via DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), show good agreement with experimental data where available. mdpi.comacademicstrive.com These calculations can predict bond lengths, bond angles, and torsional angles, revealing the planarity and conformational preferences of the molecule. academicstrive.comontosight.ai For example, studies on DAMN-based receptors have shown significant variations in bond lengths upon interaction with ions, indicating delocalization of π-electrons and extended conjugation. academicstrive.com
The concept of aromaticity in DAMN is not straightforward but has been explored. While not a classic aromatic ring, the conjugated system of DAMN exhibits some degree of electronic delocalization that contributes to its stability and reactivity, a feature often investigated using computational tools that probe magnetic and electronic criteria of aromaticity.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules like this compound. wustl.eduupc.edu These methods allow for the simulation of molecular motion and the statistical sampling of different molecular arrangements over time, providing insights that are not accessible from static quantum chemical calculations.
Conformational Analysis: While the core structure of DAMN is relatively rigid due to the C=C double bond, rotations around the C-N bonds of the amino groups and the C-C single bonds connecting to the nitrile groups can lead to different conformers. ontosight.ai MC simulations, particularly using algorithms like the Metropolis algorithm, are well-suited for exploring these conformational spaces. nih.gov By randomly sampling different dihedral angles and evaluating the resulting energies, these simulations can identify low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules.
Intermolecular Interactions: Both MD and MC simulations are invaluable for studying how DAMN interacts with itself (self-assembly) and with other molecules, such as solvents or biological targets. semanticscholar.orgmdpi.com These simulations can model non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern the formation of larger molecular assemblies. semanticscholar.orgrsc.org For example, simulations can predict the formation of hydrogen bonds between the amino groups of one DAMN molecule and the nitrile groups of another, leading to the formation of dimers or larger aggregates. semanticscholar.org The strength of these interactions can be quantified by calculating intermolecular interaction energies, often corrected for basis set superposition error (BSSE). semanticscholar.org
In the context of designing new materials or drugs based on DAMN, MD simulations can predict how a DAMN derivative might bind to a protein's active site. researchgate.net By simulating the dynamic process of binding, researchers can gain a deeper understanding of the specific interactions that stabilize the complex. Similarly, MC simulations have been employed to study the conformational and dynamic properties of complex polymer systems, a methodology that can be applied to DAMN-based polymers. researchgate.net
These simulation techniques provide a dynamic picture of DAMN's behavior, complementing the static electronic structure information obtained from quantum chemistry.
Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions) for this compound
Computational chemistry offers powerful tools for predicting the spectroscopic properties of this compound, providing valuable data for its identification and characterization.
Vibrational Frequencies: The infrared (IR) spectrum of DAMN can be simulated using quantum chemical methods. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding IR intensities. iastate.edu DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to reproduce the experimental IR spectrum of DAMN with good accuracy. researchgate.netmdpi.com To improve the agreement with experimental data, calculated harmonic frequencies are often scaled by empirical factors. iastate.edu More advanced methods like the Vibrational Self-Consistent Field (VSCF) can account for anharmonicity and vibrational coupling, leading to even more accurate predictions of vibrational spectra. iastate.edunih.gov
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for DAMN This is a representative table. Actual values would be populated from specific research papers comparing experimental and a variety of computational results.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
|---|---|---|
| N-H stretch | 3400 | 3450 |
| C≡N stretch | 2200 | 2220 |
| C=C stretch | 1600 | 1610 |
Electronic Transitions: The ultraviolet-visible (UV-Vis) absorption spectrum of DAMN is determined by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths of these transitions. academicstrive.com These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π*. researchgate.net For example, TD-DFT calculations on DAMN-based Schiff base complexes have identified transitions corresponding to HOMO→LUMO and other frontier orbital transitions, which are often characterized as intramolecular charge transfer (ICT). Simulated UV spectra can be generated by convoluting the calculated transitions with Lorentzian or Gaussian functions, allowing for direct comparison with experimental spectra. mdpi.com
Table 2: Calculated Vertical Electronic Transitions for a DAMN Derivative This is an example table based on data for a related Schiff base. The specific transitions for DAMN itself would need to be sourced from relevant literature.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Key Transitions | Character |
|---|---|---|---|---|
| 2.3082 | 537.2 | 0.0249 | HOMO→LUMO | π→π*, ILCT |
These computational predictions are not only crucial for interpreting experimental spectra but also for understanding the fundamental electronic structure of DAMN and how it is perturbed by chemical modifications or its environment.
Reaction Mechanism Elucidation via Computational Chemistry for this compound Systems
Computational chemistry provides a powerful lens through which to investigate the intricate reaction mechanisms involving this compound. By mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers, theoretical studies can offer detailed, step-by-step descriptions of chemical transformations that are often difficult to probe experimentally.
One of the most significant areas where computational chemistry has been applied to DAMN is in the context of prebiotic chemistry. DAMN is a tetramer of hydrogen cyanide (HCN) and is considered a key precursor in the abiotic synthesis of nucleobases. nih.govchalmers.se Quantum chemical computations, particularly using Density Functional Theory (DFT) at levels like B3LYP/6-311G(d,p), have been employed to study the mechanisms of nucleobase formation from DAMN. nih.gov These studies have shown that DAMN can transform into 4-aminoimidazole-5-carbonitrile (AICN), another crucial precursor for purine (B94841) synthesis. mdpi.comnih.gov The computational models suggest that these reaction pathways can proceed with relatively low energy barriers, supporting their feasibility under prebiotic conditions, such as those generated by meteoritic impacts or in interstellar regions. nih.gov
Computational studies have also elucidated the photochemical transformations of DAMN. researchgate.netmdpi.com For instance, the photoinduced cis-trans isomerization of DAMN (diaminomaleonitrile) to diaminofumaronitrile (DAFN) has been investigated. mdpi.com Furthermore, theoretical calculations have helped to identify intermediates in the photochemical conversion of DAMN/DAFN to AICN. researchgate.net These studies involve optimizing the geometries of potential intermediates, such as ketenimine tautomers, and comparing their calculated spectroscopic properties (e.g., IR spectra) with experimental data from techniques like matrix isolation spectroscopy. researchgate.netmdpi.com
In the synthesis of heterocyclic compounds, computational methods are used to understand the regioselectivity of reactions involving DAMN. For example, in the reaction of DAMN-based imines with aldehydes, computational studies on the reaction path have revealed why imidazole (B134444) derivatives are formed preferentially over other products like 1,2-dihydropyrazines. researchgate.net These calculations can trace the reaction pathway through intermediates and transition states, explaining how factors like intramolecular proton transfer can steer the reaction towards a specific outcome. researchgate.net
By providing detailed energetic and structural information about reactants, intermediates, transition states, and products, computational chemistry is an indispensable tool for unraveling the complex reactivity of this compound.
In Silico Design and Virtual Screening of Novel this compound-Based Molecular Architectures
The unique structural and electronic properties of this compound make it an attractive scaffold for the in silico design and virtual screening of novel molecular architectures with tailored functionalities. rsc.orgrsc.org Computational methods enable the rapid exploration of vast chemical spaces, allowing for the rational design of new compounds for applications in materials science, chemosensing, and medicinal chemistry before their actual synthesis.
Design of Novel Derivatives: In silico design often starts with the core DAMN structure, which is then systematically modified by adding various functional groups. academicstrive.comnih.gov For example, new Schiff bases can be designed by computationally modeling the condensation reaction of DAMN with different aldehydes. researchgate.netrsc.org Quantum chemical calculations can then be used to predict the electronic properties, such as the HOMO-LUMO gap, and spectroscopic characteristics of these new derivatives. researchgate.netrsc.org This allows researchers to pre-select candidates with desired electronic or optical properties, for instance, for use as fluorescent probes or in organic light-emitting diodes (OLEDs). rsc.org
Virtual Screening for Specific Applications: Virtual screening involves computationally testing a large library of compounds for their potential to interact with a specific target, such as a biological macromolecule. researchgate.nettandfonline.com For DAMN-based derivatives, this could involve docking studies to predict their binding affinity and mode of interaction with a protein's active site. researchgate.nettandfonline.com This approach has been used to identify potential antichagasic compounds by screening DAMN-derived Schiff bases against the cruzain enzyme of Trypanosoma cruzi. researchgate.nettandfonline.com The results of such screenings can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of the compounds with their biological activity, further guiding the design of more potent inhibitors. tandfonline.com
Table 3: Example of a Virtual Screening Workflow for DAMN Derivatives
| Step | Description | Computational Tools |
|---|---|---|
| 1. Library Generation | In silico creation of a diverse library of DAMN-based compounds by adding various substituents. | Chemical drawing software, library enumeration tools. |
| 2. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., a protein from the Protein Data Bank). | Molecular modeling software. |
| 3. Molecular Docking | Docking the library of DAMN derivatives into the active site of the target to predict binding poses and scores. | Docking software (e.g., AutoDock, GOLD, Glide). researchgate.netresearchgate.net |
| 4. Scoring and Ranking | Ranking the compounds based on their predicted binding affinity and other criteria (e.g., hydrogen bonds, hydrophobic interactions). | Scoring functions within docking programs. |
This in silico approach significantly accelerates the discovery process for new functional molecules by focusing synthetic efforts on the most promising candidates identified through computational design and screening.
Sophisticated Spectroscopic and Analytical Methodologies for Probing 2,3 Diaminobut 2 Enedinitrile Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structural and Conformational Studies of 2,3-Diaminobut-2-enedinitrile
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the molecular structure and can be used to monitor chemical transformations. researchgate.net
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, specifically the amine (NH₂) protons. The chemical shift of these protons can be influenced by solvent effects and hydrogen bonding interactions. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the amine protons of a derivative of this compound have been observed as a singlet at 8.13 ppm. rsc.org
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key resonances include those for the nitrile carbons (C≡N) and the sp² hybridized carbons of the central double bond (C=C). researchgate.net The chemical shifts provide insight into the electronic structure of the molecule.
Dynamic NMR studies can be employed to investigate conformational changes and restricted rotation around the C-N bonds, although specific studies on this compound are not extensively detailed in the provided results. The equivalence or non-equivalence of the amine protons can indicate the rate of such dynamic processes.
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Functional Group | Observed Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Amine (-NH₂) | 8.13 | rsc.org |
| ¹³C | Nitrile (-C≡N) | Varies | researchgate.net |
Note: Specific chemical shift values can vary depending on the solvent, concentration, and specific derivative of the compound.
Advanced Vibrational Spectroscopy (FT-IR, Raman, VCD) for Molecular Structure and Hydrogen Bonding in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Raman, and Vibrational Circular Dichroism (VCD), offers a detailed picture of the molecular structure and intermolecular interactions, particularly hydrogen bonding, in this compound.
FT-IR and Raman Spectroscopy: These complementary techniques probe the vibrational modes of the molecule. spectroscopyonline.com Key vibrational bands for this compound include the N-H stretching of the amine groups, the C≡N stretching of the nitrile groups, and the C=C stretching of the central double bond. researchgate.net The positions and shapes of these bands are sensitive to the molecular environment and can provide evidence of hydrogen bonding. nih.gov For instance, hydrogen bonding typically leads to a broadening and red-shifting of the N-H stretching bands. FT-IR spectra of diaminomaleonitrile (B72808) have been recorded using techniques like KBr-pellet and Attenuated Total Reflectance (ATR). nih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules and studying their conformation in solution. nih.govhindsinstruments.com While this compound itself is achiral, VCD can be instrumental in studying chiral derivatives or its interactions with chiral environments. The technique measures the differential absorption of left and right circularly polarized infrared light, providing information on the stereochemistry of the molecule. hindsinstruments.com VCD is particularly sensitive to supramolecular chirality and can reveal subtle structural details not observable by other methods. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3200 - 3500 | FT-IR, Raman |
| C≡N Stretch | 2200 - 2260 | FT-IR, Raman |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Trace Analysis and Fragmentation Pathways of this compound
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the determination of the elemental composition, molecular weight, and structural elucidation of this compound. researchgate.net
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion. This is crucial for confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nationalmaglab.orgwikipedia.org This technique is used to establish the fragmentation pathways of this compound, providing valuable structural information. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex mixtures. researchgate.net Different fragmentation methods, such as collision-induced dissociation (CID), can be employed to induce fragmentation. wikipedia.org These techniques are also highly sensitive, enabling the trace analysis of the compound.
Single Crystal and Powder X-ray Diffraction Analysis of this compound Polymorphs and Cocrystals
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of this compound in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for the analysis of polycrystalline materials. mdpi.com It is particularly useful for identifying different crystalline phases, including polymorphs, which are different crystal structures of the same compound. rigaku.comamericanpharmaceuticalreview.comresearchgate.net Each polymorph will exhibit a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. PXRD is also used to assess the purity of a crystalline sample and can be employed to quantify the amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com
Table 3: Crystallographic Data for a Cocrystal of (2Z)-2,3-diaminobut-2-enedinitrile
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net (implied from context) |
| Space Group | Pca2₁ | mdpi.com (example) |
Note: The table provides an example of the type of data obtained. Specific values are dependent on the cocrystal being analyzed.
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Processes of this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives.
UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from the ground state to excited electronic states. The resulting spectrum provides information about the conjugated system of the molecule. The UV-Vis absorption spectra of derivatives of this compound have been reported, with specific absorption maxima depending on the molecular structure and solvent. rsc.org
Emission (Fluorescence) Spectroscopy: Upon absorption of light, some molecules can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is sensitive to the molecule's environment and conformational changes. torvergata.it The fluorescence properties of derivatives of this compound have been studied, including the determination of excitation and emission wavelengths. rsc.orgresearchgate.net These studies are crucial for understanding the photophysical behavior of the molecule and its potential applications in areas like fluorescent probes.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC-UV) for Purity Assessment and Mixture Analysis of this compound
Hyphenated chromatographic techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful platform for the analysis of this compound. asdlib.orgijnrd.orgsaapjournals.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. shimadzu.com The sample is first separated based on its boiling point and polarity in the gas chromatograph, and then the separated components are detected and identified by the mass spectrometer. saapjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. shimadzu.com The separation is performed in a liquid phase, and the eluting compounds are ionized and detected by the mass spectrometer. lcms.cz LC-MS and its tandem version, LC-MS/MS, are widely used for the identification and quantification of compounds in complex mixtures. d-nb.inforesearchgate.net
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for the purity assessment of compounds. journalirjpac.com The sample is separated by HPLC, and the eluting compounds are detected by a UV detector at a specific wavelength. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.
These hyphenated techniques are essential for ensuring the purity of this compound and for analyzing its presence in complex matrices. journalirjpac.com
Advanced Applications of 2,3 Diaminobut 2 Enedinitrile in Synthetic Chemistry and Functional Materials Science
2,3-Diaminobut-2-enedinitrile as a Key Building Block in Heterocyclic Synthesis and Natural Product Analogues
The strategic placement of vicinal amino and cyano groups makes this compound a highly effective starting material for constructing a wide array of heterocyclic compounds. wikipedia.org Its reactivity allows for cyclization reactions with various reagents to form five- and six-membered rings, which are core structures in many biologically active molecules and functional materials.
A classic example of its utility is the synthesis of 2,3-diaminopyrazine, achieved through a condensation reaction with glyoxal. wikipedia.org This reaction confirmed the cis-configuration of the amino groups in the parent molecule. wikipedia.org Beyond simple heterocycles, diaminomaleonitrile (B72808) is a crucial intermediate in the synthesis of more complex fused ring systems. For instance, it can react with phenanthrenequinone (B147406) to produce dibenzo[f,h]quinoxaline. vulcanchem.com
Furthermore, this compound has been identified as a key molecule in prebiotic chemistry, serving as a potential precursor to essential biological heterocycles. wikipedia.org Under photochemical conditions, it can rearrange to form 4-aminoimidazole-5-carbonitrile (AICN), an important intermediate in the abiotic synthesis of purines, a class of nitrogenous bases found in nucleic acids. wikipedia.org This highlights its fundamental role in the synthesis of analogues of natural products. The versatility of this compound as a precursor is summarized in the table below.
| Reactant | Resulting Heterocyclic Product | Class of Compound | Significance |
|---|---|---|---|
| Glyoxal | 2,3-Diaminopyrazine | Pyrazine | Confirms cis-structure of the precursor. wikipedia.org |
| Phenanthrenequinone | Dibenzo[f,h]quinoxaline | Fused Heterocycle | Building block for advanced materials. vulcanchem.com |
| UV Light (rearrangement) | 4-Aminoimidazole-5-carbonitrile (AICN) | Imidazole (B134444) | Precursor for prebiotic synthesis of purines. wikipedia.org |
Leveraging this compound for the Construction of Complex Organic Scaffolds
The creation of complex, three-dimensional molecular architectures is a central goal in modern organic synthesis, particularly for applications in drug discovery and materials science. rsc.orgpolimi.it this compound serves as a valuable platform for building such intricate scaffolds through cascade reactions and multicomponent strategies. These approaches allow for the formation of multiple chemical bonds in a single synthetic operation, rapidly increasing molecular complexity from a simple starting material. ugent.be
The presence of four reactive sites (two nucleophilic amino groups and two electrophilic nitrile groups) allows diaminomaleonitrile to participate in divergent reaction pathways. By carefully selecting reaction partners and conditions, chemists can guide the synthesis toward specific, complex polycyclic structures. polimi.it For example, the amino groups can readily undergo condensation to form imines, while the nitrile groups can be hydrolyzed, reduced, or participate in cycloadditions. This multi-faceted reactivity enables the construction of diverse molecular frameworks, including sp³-rich scaffolds that are of significant interest for creating libraries of compounds for biological screening. rsc.org The development of synthetic strategies that build upon simple, modular building blocks like diaminomaleonitrile is crucial for exploring new areas of chemical space. ugent.be
Incorporation of this compound into Polymeric Architectures and Advanced Materials
The unique structure of this compound also lends itself to the field of polymer chemistry, where it can be used as a monomer or a precursor to monomers for creating advanced materials with specialized properties. google.comrsc.org
High-performance polymers are materials that exhibit exceptional thermal stability, chemical resistance, and mechanical strength. highperformancepolymer.co.ukfindoutaboutplastics.com Derivatives of this compound can be used to synthesize polymers with these desirable characteristics. A key synthetic route involves the Schiff base reaction between diaminomaleonitrile and an unsaturated aldehyde. google.com This reaction creates a monomer with conjugated double bonds, which can then undergo polymerization. google.com
The resulting polymers possess an acyclic structure containing conjugated systems. google.com This conjugation contributes to the material's thermal stability, a critical property for high-performance applications. google.com Depending on the specific monomers and reaction conditions, both linear and hyperbranched polymers can be formed. google.com For example, Michael addition reactions can lead to the formation of hyperbranched polymers, while other reaction sequences can be designed to favor the production of linear polymers. google.com These polymers are noted for their low vaporization even at increased temperatures, a hallmark of thermally stable materials. google.com
| Monomer Synthesis | Polymerization Method | Resulting Polymer Architecture | Key Properties |
|---|---|---|---|
| Schiff base reaction with unsaturated aldehydes (e.g., acrolein, crotonaldehyde). google.com | Addition Polymerization. libretexts.org | Linear or Hyperbranched. google.com | Thermal stability, conjugated backbone, low volatility. google.com |
Functional polymers are designed to have specific properties and to respond to external stimuli, making them suitable for applications in sensors, electronics, and biomedicine. rsc.orgmdpi.com The incorporation of this compound-derived units into polymer chains allows for the precise engineering of material function. The nitrogen-rich structure and the presence of polar nitrile groups can impart specific functionalities.
For instance, the conjugated backbone of polymers derived from diaminomaleonitrile suggests potential applications in electronic materials. The nitrile groups can be further modified post-polymerization to introduce other functional groups, allowing for the tuning of the polymer's properties, such as solubility, conductivity, or its ability to coordinate with metal ions. The synthesis of polymers can be achieved through various methods, including condensation and addition polymerization, with controlled radical polymerization techniques offering precise control over the final architecture and properties. caltech.edu This synthetic versatility enables the creation of a wide range of functional materials, from block copolymers to complex polymer networks, tailored for specific advanced applications.
Synthesis of High-Performance Polymers Utilizing this compound Monomers
Coordination Chemistry of this compound: Ligand Design and Metal Complex Catalysis
In the realm of coordination chemistry, this compound is a valuable component for designing sophisticated ligands. While it can coordinate directly to a metal center, it is more commonly employed as a scaffold to synthesize larger, polydentate ligands that form stable complexes with a variety of metal ions. researchgate.netmsu.edu
A prevalent strategy for creating ligands from this compound involves its condensation with aldehydes or ketones to form Schiff base ligands. researchgate.net For example, reacting two equivalents of an o-hydroxy-substituted aromatic aldehyde (like 3-ethoxy-2-hydroxybenzaldehyde) with one equivalent of diaminomaleonitrile results in a tetradentate N₂O₂ Schiff base ligand. researchgate.net This type of ligand has four donor atoms (two imine nitrogens and two phenolate (B1203915) oxygens) that can coordinate with a central metal ion. researchgate.netua.es
Metal complexes of these ligands, such as with Copper(II) and Nickel(II), have been synthesized and characterized. researchgate.net The formation of the complex is typically confirmed by comparing the infrared (IR) spectra of the free ligand and the metal complex. A key indicator of coordination is the disappearance of the broad O-H stretching band from the ligand's spectrum, signifying deprotonation and bonding of the oxygen to the metal. researchgate.net Further characterization using techniques like elemental analysis, UV-Vis spectroscopy, and magnetic susceptibility measurements helps to elucidate the structure and geometry of the resulting metal complexes. researchgate.netsysrevpharm.orgcore.ac.uk For example, UV-Vis data can suggest the coordination geometry, such as square-planar for a Ni(II) complex. researchgate.netua.es These well-defined metal complexes are investigated for various applications, including as catalysts. researchgate.net
| Complex | Ligand | Coordination Geometry (Proposed) | Key IR Data (cm⁻¹) | UV-Vis Data (λmax, nm) |
|---|---|---|---|---|
| [NiL] | 2,3-bis-[(3-ethoxy-2-hydroxybenzylidene)amino]but-2-enedinitrile | Square-planar | Disappearance of ligand O-H band (~3329 cm⁻¹); C≡N stretch at 2222 cm⁻¹. researchgate.net | 430, 458, 510. researchgate.net |
| [CuL] | 2,3-bis-[(3-ethoxy-2-hydroxybenzylidene)amino]but-2-enedinitrile | Not specified | Disappearance of ligand O-H band (~3329 cm⁻¹); C≡N stretch at 2210 cm⁻¹. researchgate.net | 380, 455. researchgate.net |
*L represents the dianion of the tetradentate Schiff base ligand derived from this compound and 3-ethoxy-2-hydroxybenzaldehyde. researchgate.net
Exploration of Catalytic Activities and Mechanisms of this compound Metal Complexes
Metal complexes derived from this compound and its derivatives have emerged as a significant area of research, demonstrating notable catalytic activities in various organic transformations. These complexes, particularly those involving transition metals, leverage the unique electronic and structural properties of the diaminomaleonitrile (DAMN) framework to facilitate catalysis.
A key area of investigation involves the use of Schiff base ligands derived from this compound. For instance, a tetradentate N₂O₂ donor Schiff base ligand, synthesized from 3-ethoxy-salicylaldehyde and this compound, has been used to create copper(II) and nickel(II) complexes. nih.gov These complexes have served as precursors for the synthesis of nickel and copper nanoparticles. The nickel nanoparticles, in particular, have shown remarkable catalytic performance in the hydrogenation of nitrobenzene (B124822) to aniline, achieving a high selectivity of 98%. researchgate.net This high efficiency is attributed to the high degree of dispersion of the nickel nanoparticles. researchgate.net
The catalytic mechanisms of such reactions are a subject of ongoing study. For dinuclear metal complexes, it is proposed that a cooperative mechanism between the two metal centers enhances catalytic activity. researchgate.net This can involve one metal center activating a substrate while the other facilitates the nucleophilic attack or stabilizes a transition state. researchgate.net In the context of hydrogenation, the metal nanoparticles provide active sites for the adsorption and activation of both the nitro-compound and the hydrogen source.
The versatility of these metal complexes extends to other catalytic applications as well. For example, various transition metal complexes have been examined for their catalytic activity in the oxidation of aniline, with some complexes demonstrating high yields of azobenzene. mdpi.com The catalytic efficiency is often influenced by the nature of the metal ion and the specific coordination environment provided by the ligand. orientjchem.org Studies on trinuclear transition metal complexes highlight the importance of the geometric and electronic characteristics of the metal centers and the surrounding ligands in activating chemical bonds. sioc-journal.cn
Table 1: Catalytic Activity of a Ni(II) Complex in Aniline Oxidation mdpi.com
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Nickel(II) Complex | Aniline | Azobenzene | 91.4 |
| Nickel(II) Complex | p-Toluidine | 4,4'-Dimethylazobenzene | 62.0 |
| Nickel(II) Complex | p-Anisidine | 4,4'-Dimethoxyazobenzene | 55.0 |
This table is for illustrative purposes and based on data for a different nickel complex to demonstrate the type of catalytic data available.
The exploration of the catalytic mechanisms often involves a combination of experimental techniques, including kinetic studies and spectroscopic analysis, to identify reaction intermediates and understand the role of the catalyst in the reaction pathway. orientjchem.orgyork.ac.uk The insights gained from these studies are crucial for the rational design of more efficient and selective catalysts based on this compound for a wide range of chemical transformations.
Supramolecular Chemistry and Self-Assembly Processes Directed by this compound
The molecular structure of this compound, with its combination of amino and nitrile functional groups, makes it an excellent building block for supramolecular chemistry and self-assembly. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, to direct the formation of well-defined, higher-order structures.
One of the key features of this compound is its ability to form extensive hydrogen-bonding networks. The amino groups can act as hydrogen bond donors, while the nitrile groups can act as acceptors. This allows for the self-assembly of molecules into chains, sheets, or more complex three-dimensional architectures. For example, the co-crystallization of this compound with other molecules can lead to the formation of supramolecular chains held together by hydrogen bonds. researchgate.net
Furthermore, this compound and its derivatives can be used to create more complex self-assembling systems. For instance, phenazine (B1670421) derivatives, which can be synthesized from related diamine precursors, have been shown to self-assemble into one-dimensional nanobelts in aqueous solutions. researchgate.net This process involves the initial formation of the phenazine molecules followed by their spontaneous organization into larger structures driven by non-covalent interactions. researchgate.net These self-assembled nanostructures can exhibit interesting properties, such as semiconductivity. researchgate.net
The interaction of this compound with metal ions adds another dimension to its supramolecular chemistry. The amino and nitrile groups can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can have porous structures with potential applications in gas storage, separation, and catalysis. The geometry of the resulting supramolecular assembly is dictated by the coordination preferences of the metal ion and the geometry of the this compound ligand.
The principles of self-assembly are fundamental to the "bottom-up" approach in nanotechnology, where complex structures are built from molecular components. iberdrola.com this compound, with its versatile functional groups and propensity for directed non-covalent interactions, is a valuable component in the toolbox of supramolecular chemistry for the construction of novel functional materials.
Emerging Applications of this compound in Photochemistry, Electrochemistry, and Nanoscience
The unique electronic and structural properties of this compound (DAMN) and its derivatives are paving the way for their application in several cutting-edge fields, including photochemistry, electrochemistry, and nanoscience.
Photochemistry:
The photochemical reactivity of DAMN is a significant area of interest, particularly in the context of prebiotic chemistry. wikipedia.org Under ultraviolet (UV) light, DAMN can undergo a photochemical rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN). wikipedia.org This transformation is a key step in some proposed pathways for the abiotic synthesis of purine (B94841) nucleobases, which are fundamental components of RNA and DNA. wikipedia.org This highlights the potential role of DAMN in the origins of life. Beyond its prebiotic significance, the photochemical properties of DAMN derivatives are being explored for various applications. The incorporation of DAMN-related structures into larger molecular systems can influence their photophysical properties, such as absorption and fluorescence, which is relevant for the development of new photoactive materials. beilstein-journals.org
Electrochemistry:
The nitrogen-rich structure of this compound suggests its potential use in electrochemical applications. The presence of multiple nitrogen atoms can be advantageous for creating nitrogen-doped carbon materials. These materials are of great interest for use as electrodes in batteries and supercapacitors, as well as for electrocatalysis. For example, nitrogen-containing carbon materials derived from precursors like DAMN can exhibit enhanced performance in applications such as oxygen reduction reactions, which are crucial for fuel cells. A patent describes the use of DAMN in the preparation of nitrogen-containing carbon materials for electrochemical applications. google.com Furthermore, the electrochemical properties of metal complexes of DAMN derivatives can be tuned by the choice of the metal and the ligand structure, opening up possibilities for their use as redox-active materials and electrocatalysts.
Nanoscience:
In the realm of nanoscience, this compound serves as a versatile building block for the creation of nanomaterials with tailored properties. Its ability to participate in self-assembly processes allows for the bottom-up fabrication of nanostructures. dokumen.pub For instance, derivatives of DAMN have been used to create self-assembled nanobelts with semiconducting properties. researchgate.net
Furthermore, metal complexes of DAMN derivatives have been employed as single-source precursors for the synthesis of metal and metal nitride nanoparticles. wits.ac.za For example, copper and nickel complexes have been thermally decomposed to produce copper and nickel nanoparticles with controlled size and shape. researchgate.netwits.ac.za These nanoparticles, in turn, have applications in catalysis and other areas of nanotechnology. researchgate.netnano.gov The use of DAMN-based ligands provides a means to control the composition and properties of the resulting nanoparticles. mdpi.com
The applications of nanotechnology are vast and continue to expand, with nanomaterials being developed for use in electronics, energy, medicine, and environmental science. iberdrola.commeddocsonline.orgscirp.org The unique chemical reactivity and structural features of this compound make it a valuable component in the ongoing development of novel nanomaterials and nanotechnologies.
Future Prospects and Unresolved Challenges in 2,3 Diaminobut 2 Enedinitrile Research
Innovation in Sustainable and Economical Synthesis of 2,3-Diaminobut-2-enedinitrile
A primary challenge in the broader application of this compound lies in developing synthesis methods that are both economically viable and environmentally sustainable. While it can be formed through the polymerization of hydrogen cyanide, a process of significant interest in prebiotic chemistry, current laboratory and industrial syntheses often rely on less green methodologies. chemicalbook.comwikipedia.org
Future research is increasingly focused on green chemistry principles to synthesize DAMN and its derivatives. This includes the exploration of solvent-free reactions, such as the aldol (B89426) condensation at room temperature achieved by grinding reagents together. nih.gov Another promising avenue is the use of water as a solvent, which has been shown to accelerate reaction rates for the synthesis of related heterocyclic compounds. rsc.org The development of efficient, one-pot multicomponent reactions, often assisted by microwave irradiation, also represents a significant step towards reducing waste and improving atom economy. scispace.com
Researchers are also investigating alternative synthetic routes that avoid hazardous reagents like hydrogen cyanide. orgsyn.org One such method involves the use of aminomalononitrile (B1212270) p-toluenesulfonate and sodium cyanide in an aqueous medium. orgsyn.org The optimization of these greener synthetic strategies is crucial for making DAMN a more accessible and widely used building block in various chemical industries. chemdad.com
Deepening Mechanistic Understanding of Complex Reactions Involving this compound Transformations
Despite its long history of use in chemical synthesis, there are still considerable gaps in the understanding of the mechanisms underlying the polymerization and transformation of this compound. nih.govresearchgate.net Its ability to self-polymerize under thermal activation, both in bulk and under hydrothermal conditions, is of particular interest for creating novel functional materials. nih.govacs.org However, the precise pathways of these polymerization reactions remain elusive. nih.gov
Recent studies have begun to shed light on these complex processes. For instance, research on the solvothermal polymerization of DAMN has identified optimal green solvents, like n-pentanol and n-hexanol, that lead to nearly quantitative yields and reduce unwanted byproducts. nih.govacs.org Furthermore, investigations into the phototransformations of DAMN have revealed that UV-induced hydrogen-atom transfer is a major process, leading to the formation of a ketenimine tautomer. mdpi.com A deeper mechanistic understanding of such transformations is essential for controlling the structure and properties of the resulting polymers and heterocyclic compounds. researchgate.netmdpi.com Computational studies are also playing a crucial role in exploring the thermodynamic and kinetic stability of various reaction intermediates and products, providing insights that can guide experimental work. chalmers.sechalmers.se
Exploration of Novel Material Science Frontiers Enabled by this compound
The unique π-conjugated structure of this compound, featuring both electron-donating amino groups and electron-accepting nitrile groups, makes it a highly promising precursor for a new generation of functional materials. solubilityofthings.commdpi.comrsc.org Its high nitrogen content contributes to the exceptional thermal stability and mechanical properties of polymers derived from it. solubilityofthings.com
Current and future research is focused on harnessing these properties to develop a wide range of advanced materials:
Semiconducting Polymers: DAMN-based polymers are being explored for their potential in electronic devices such as capacitors and semiconductors. nih.govresearchgate.net Microwave-assisted polymerization has been shown to produce soft submicron particles with semiconducting properties. mdpi.com
Fluorescent Materials: Derivatives of DAMN are being investigated as fluorescent dyes and chemosensors. mdpi.comresearchgate.net The inherent donor-acceptor structure can be fine-tuned to create molecules with specific sensing capabilities for ions and reactive oxygen species. chemicalbook.comrsc.org
Porphyrazine Macrocycles: DAMN is a key building block for the synthesis of porphyrazines, a class of compounds with significant potential in optical sensor technology. researchgate.net
Composite Materials: The integration of polymeric HCN-derived nanoparticles, for which DAMN is a precursor, into different matrices could lead to the design of novel composite materials with enhanced properties. mdpi.com
The table below summarizes some of the key material science applications being explored for DAMN and its derivatives.
| Application Area | Key Properties/Functionality | Research Focus |
| Electronics | Semiconducting, charge transfer properties | Development of capacitors, semiconductors, and other electronic components. nih.govresearchgate.netmdpi.com |
| Sensors | Fluorescence, ion-binding capabilities | Design of chemosensors for detecting metal ions and reactive oxygen species. rsc.orgresearchgate.net |
| Dyes and Pigments | π-conjugated system, color properties | Synthesis of novel dyes for applications such as jet-printing inks and hair dyes. mdpi.com |
| Advanced Polymers | High nitrogen content, thermal stability | Creation of polymers with exceptional thermal and mechanical properties. solubilityofthings.com |
Interdisciplinary Synergies and Cross-Pollination of Research Fields with this compound
The versatility of this compound has fostered significant interdisciplinary research, bridging fields such as organic chemistry, materials science, astrobiology, and prebiotic chemistry.
In prebiotic chemistry , DAMN is considered a crucial molecule in the abiotic synthesis of nucleobases, the building blocks of RNA and DNA. wikipedia.org Its formation from hydrogen cyanide, a compound believed to be present on early Earth, and its photochemical rearrangement to form precursors of purines, highlights its potential role in the origin of life. wikipedia.orgchalmers.se The study of DAMN polymerization under simulated hydrothermal conditions provides insights into the chemical processes that may have occurred in early terrestrial environments. researchgate.net
The intersection with astrobiology is also significant, as hydrogen cyanide and its oligomers are found in extraterrestrial environments like comets. wikipedia.org This has led to the hypothesis that the dark material observed on comets could be composed of DAMN and its polymers, suggesting that the chemical precursors for life may have been delivered to Earth from space. wikipedia.org
The knowledge gained from these fundamental studies has direct implications for materials science . For example, understanding the polymerization of DAMN under various conditions, including those relevant to prebiotic chemistry, can inform the synthesis of novel polymers with unique properties. nih.govresearchgate.net The development of DAMN-based sensors also draws on a deep understanding of its coordination chemistry and electronic properties. rsc.org
Identification of Knowledge Gaps and Future Research Priorities for this compound
Despite significant progress, several knowledge gaps remain, which represent key priorities for future research:
Complete Mechanistic Elucidation: A comprehensive understanding of the polymerization pathways of DAMN under different conditions (thermal, solvothermal, photochemical) is still lacking. nih.govresearchgate.net Future studies should focus on identifying and characterizing reaction intermediates to gain better control over the final polymer structure and properties.
Structure-Property Relationships: While the potential of DAMN-based materials is evident, a more systematic investigation of the relationship between the molecular structure of DAMN derivatives and the macroscopic properties of the resulting materials is needed. This will enable the rational design of materials with tailored functionalities.
Exploring the Full Scope of Heterocyclic Synthesis: DAMN is a precursor to a vast array of heterocyclic compounds. nih.govresearchgate.net There is still ample opportunity to explore new reaction pathways and synthesize novel heterocyclic systems with potential applications in pharmaceuticals and materials science.
In-depth Prebiotic Chemistry Studies: While the role of DAMN in prebiotic chemistry is well-established, further research is needed to explore its reactivity in more complex prebiotic scenarios, including its interactions with other prebiotic molecules and mineral surfaces. wikipedia.org
Scalable and Cost-Effective Synthesis: For the widespread industrial application of DAMN-based materials, the development of highly efficient, scalable, and cost-effective green synthesis methods remains a top priority. rsc.orgchemdad.com
Addressing these knowledge gaps through continued and collaborative research will undoubtedly unlock the full potential of this remarkable chemical compound.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of 2,3-Diaminobut-2-enedinitrile?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and amine (N–H) vibrations (~3300 cm⁻¹). IR confirms functional groups and hydrogen bonding interactions .
- X-ray Diffraction (XRD) : Resolves the planar Z-configuration and bond lengths (e.g., C=C at 1.359 Å, C≡N at 1.148 Å). Single-crystal XRD with SHELXL refinement is standard for determining precise stereochemistry .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects amine protons (δ 3–5 ppm), while ¹³C NMR distinguishes nitrile carbons (δ ~115 ppm). Ensure high-purity crystalline samples to minimize signal noise .
Q. How do researchers ensure accurate purity assessment of DAMN during synthesis?
- Methodological Answer :
- Recrystallization : Use acetonitrile or ethanol to isolate DAMN as white-brown crystals. Monitor melting points (decomposition >200°C) and compare with literature values .
- Chromatography : Thin-layer chromatography (TLC) with UV detection verifies absence of byproducts (e.g., unreacted HCN tetramers).
- Elemental Analysis : Confirm C/N ratios (theoretical: C₄H₄N₄; 44.44% C, 51.85% N) to validate stoichiometry .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for DAMN between historical and modern studies be resolved?
- Methodological Answer :
- Software Validation : Reprocess historical datasets (e.g., Penfold & Lipscomb, 1961) using modern SHELX suites (e.g., SHELXL-2018) to recalculate bond lengths and angles. This accounts for outdated refinement algorithms .
- Hydrogen Bond Analysis : Compare N–H⋯Cl interactions in cocrystals (e.g., with guanidinium chloride). Modern studies report Cl⋯H distances of 2.36–2.48 Å and angles of 163–174°, which may differ from early measurements due to improved resolution .
- Error Statistics : Calculate R-factors and standard uncertainties (SUs) to assess data quality. Modern instruments reduce SUs by ~50% compared to photographic methods .
Q. What experimental designs are optimal for studying hydrogen bonding in DAMN cocrystals?
- Methodological Answer :
- Cocrystal Synthesis : Recrystallize DAMN with hygroscopic salts (e.g., guanidinium chloride) in acetonitrile. Equimolar ratios prevent phase separation .
- Hydrogen Bond Metrics : Use XRD to measure donor-acceptor distances (e.g., N–H⋯Cl: 2.36–2.48 Å) and angles. SHELXL’s DFIX command restrains bond parameters during refinement .
- Thermogravimetric Analysis (TGA) : Quantify water absorption in cocrystals to assess stability improvements (e.g., non-hygroscopic DAMN-guanidinium systems) .
Q. How can computational modeling complement experimental studies of DAMN’s electronic structure?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths (e.g., C≡N: 1.14 Å vs. experimental 1.148 Å) and frontier orbitals. Compare with XRD data .
- Electrostatic Potential Mapping : Visualize nucleophilic regions (amine groups) and electrophilic sites (nitriles) to predict reactivity in condensation reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to guide recrystallization protocols and cocrystal design .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on DAMN’s stability under ambient conditions?
- Methodological Answer :
- Environmental Controls : Replicate studies under controlled humidity (e.g., <5% RH) and temperature (25°C). Pure DAMN is stable, but hygroscopic salts in cocrystals may alter degradation rates .
- Comparative XRD : Analyze lattice parameters before and after air exposure. Hygroscopic cocrystals (e.g., guanidinium chloride alone) liquefy faster than DAMN-containing systems .
- Kinetic Studies : Monitor decomposition via UV-Vis or NMR over 72 hours. Purity (≥95%) minimizes side reactions, as impurities accelerate degradation .
Methodological Best Practices
- Crystallography : Always validate DAMN’s Z-configuration using Flack parameters in SHELXL. Misassignment of E/Z isomers can lead to erroneous mechanistic conclusions .
- Synthesis : Use inert atmospheres (N₂/Ar) during HCN tetramerization to prevent oxidation byproducts .
- Data Reporting : Adhere to IUCr standards for crystallographic tables, including full bond-length/angle listings and hydrogen coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
